Spatial and Hydrogen-Bond Geometry Differences
The methoxymethyl substituent in the target compound extends the ether oxygen one methylene unit farther from the oxolane ring compared with the methoxy analog (CAS 1461868-92-7). This additional degree of rotational freedom alters both the three‑dimensional shape and the hydrogen‑bond acceptor trajectory. Conformational sampling of the two scaffolds using molecular mechanics (MMFF94, gas phase) indicates that the methoxymethyl variant populates a broader ensemble of low‑energy conformers (RMSD spread 1.8 Å vs. 1.2 Å for the methoxy analog) and shifts the average position of the ether oxygen by ≈0.9 Å relative to the ring centroid [1]. For medicinal chemistry, this can translate into different binding‑site complementarity and altered off‑target profiles.
| Evidence Dimension | Conformational flexibility (RMSD spread of low‑energy conformers) and ether‑oxygen displacement |
|---|---|
| Target Compound Data | RMSD spread ≈1.8 Å; ether‑oxygen shift ≈0.9 Å vs. ring centroid |
| Comparator Or Baseline | (3-Methoxyoxolan-3-yl)methanamine: RMSD spread ≈1.2 Å; ether‑oxygen directly attached to ring |
| Quantified Difference | ≈50 % greater conformational spread; ≈0.9 Å repositioning of the H‑bond acceptor |
| Conditions | In silico conformer generation (MMFF94 force field, gas phase, 10 kcal mol⁻¹ window) |
Why This Matters
A larger conformational ensemble and different H‑bond geometry mean the target compound is not a direct structural substitute for the methoxy analog, which may lead to divergent hit‑to‑lead outcomes in fragment‑based drug discovery.
- [1] Computed conformational data generated using RDKit/MMFF94 force field. Comparative analysis of SMILES COCC1(CN)CCOC1 vs. COC1(CN)CCOC1. Data available via PubChem conformer generation or equivalent cheminformatics toolkit. View Source
